molecular formula C14H10Cl2N2O B5798850 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile

5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile

Cat. No. B5798850
M. Wt: 293.1 g/mol
InChI Key: VGQTXJCYUVHLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile, also known as CCDMN, is a chemical compound with potential applications in scientific research.

Mechanism of Action

5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile exerts its effects through the inhibition of specific enzymes, as mentioned above. It has been suggested that 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to downstream effects on various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the regulation of glucose metabolism and insulin signaling. It has also been shown to induce apoptosis in cancer cells, potentially making it a useful anti-cancer agent. However, further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile is its potential as a tool for investigating the role of specific enzymes in various biological processes. Its inhibitory effects on enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4 make it a useful tool for studying the regulation of glucose metabolism and insulin signaling. However, as with any experimental tool, there are limitations to its use. For example, the specificity of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile for certain enzymes may limit its usefulness in certain experimental contexts.

Future Directions

There are several future directions for research on 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further research is needed to understand the mechanisms underlying this effect and to determine its potential as a therapeutic agent. Additionally, 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile's inhibitory effects on enzymes involved in glucose metabolism and insulin signaling make it a potential target for the development of new treatments for diabetes and related metabolic disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile and its potential applications in scientific research.

Synthesis Methods

5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2,6-dimethyl-3,5-dichloropyridine, followed by the addition of potassium carbonate and a cyanide source. The resulting product is purified through column chromatography to yield 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile.

Scientific Research Applications

5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, including protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling. 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-8-12(7-17)14(18-9(2)13(8)16)19-11-5-3-10(15)4-6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQTXJCYUVHLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile

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